3-(cyclohexylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide
Description
3-(cyclohexylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide is a complex organic compound that features a benzamide core substituted with cyclohexylsulfamoyl, methyl, and nitrophenyl groups
Properties
IUPAC Name |
3-(cyclohexylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-10-11-15(20(24)21-17-8-5-9-18(13-17)23(25)26)12-19(14)29(27,28)22-16-6-3-2-4-7-16/h5,8-13,16,22H,2-4,6-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHPEVLTOKRVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with 3-nitroaniline to form 4-methyl-N-(3-nitrophenyl)benzamide.
Introduction of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group can be introduced by reacting the benzamide intermediate with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product would be 3-(cyclohexylsulfamoyl)-4-methyl-N-(3-aminophenyl)benzamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: Its unique structure may be useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfonamide and nitrobenzene derivatives on biological systems.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The cyclohexylsulfamoyl group may enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(3-nitrophenyl)benzamide: Lacks the cyclohexylsulfamoyl group.
3-(cyclohexylsulfamoyl)-4-methylbenzamide: Lacks the nitrophenyl group.
Uniqueness
The presence of both the cyclohexylsulfamoyl and nitrophenyl groups in 3-(cyclohexylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide makes it unique. These groups can confer distinct chemical and biological properties, making this compound valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
